8-Hydroxyquinoline citrate

Catalog No.
S703134
CAS No.
134-30-5
M.F
C15H15NO8
M. Wt
337.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline citrate

CAS Number

134-30-5

Product Name

8-Hydroxyquinoline citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol

Molecular Formula

C15H15NO8

Molecular Weight

337.28 g/mol

InChI

InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GTOQWWQKBBZILU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Antimicrobial Properties:

8-Hydroxyquinoline citrate (8-HQC) possesses antimicrobial properties, meaning it can inhibit the growth of bacteria and fungi. This property has been investigated in various research settings, including:

  • Extending the vase life of cut flowers: Studies have shown that 8-HQC, when combined with sucrose, can extend the vase life of cut flowers by reducing bacterial growth in the stem, thereby improving water uptake and reducing water loss through transpiration [, ].

Physiological Effects on Plants:

Beyond its antimicrobial properties, 8-HQC has been shown to have specific physiological effects on plants, such as:

  • Stomatal closure: Research suggests that 8-HQC can influence the opening and closing of stomata, which are tiny pores on the surface of leaves that regulate gas exchange. 8-HQC may promote stomatal closure, potentially reducing water loss from the plant.
  • Water flow: Some studies indicate that 8-HQC might improve water flow through plant stems by reducing vascular blockage [].

8-Hydroxyquinoline citrate is a derivative of 8-hydroxyquinoline, an organic compound known for its chelating properties and biological activities. The compound features a quinoline ring substituted with a hydroxyl group at the 8-position and is complexed with citric acid. It appears as a colorless solid and has applications in various fields, including pharmaceuticals and agriculture. The chemical formula for 8-hydroxyquinoline citrate is C₁₅H₁₅N₁O₈, with a molecular weight of approximately 337.28 g/mol .

The exact mechanism of action of 8-hydroxyquinoline citrate remains unclear. Its potential antimicrobial activity might be related to its ability to disrupt cell membranes or interfere with essential cellular processes []. However, further investigation is needed to fully understand its mode of action.

  • Toxicity: 8-Hydroxyquinoline citrate has been linked to various health concerns, including neurotoxicity, peripheral neuropathy, and blood dyscrasias []. Due to these risks, its use in medical applications has been largely abandoned.
  • Flammability: No data is available regarding the flammability of 8-Hydroxyquinoline citrate.
  • Reactivity: Information on specific reactivity is limited, but it's likely to react with strong acids or bases.
, including:

  • Chelation: It forms stable complexes with metal ions, which is crucial for its applications in metal ion detection and removal.
  • Oxidation: The compound can be oxidized to yield various quinoline derivatives, which may exhibit different biological activities .
  • Deprotonation: In aqueous solutions, it can lose a proton from the hydroxyl group, leading to the formation of its conjugate base, which has enhanced chelating properties .

The biological activity of 8-hydroxyquinoline citrate is notable due to its antiseptic, disinfectant, and pesticide properties. It has been shown to function as:

  • Antimicrobial Agent: Effective against a range of pathogens due to its ability to chelate essential metal ions required for microbial growth.
  • Antioxidant: Exhibits protective effects against oxidative stress in cells .
  • Potential Anticancer Properties: Research indicates that derivatives of 8-hydroxyquinoline may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis in malignant cells .

The synthesis of 8-hydroxyquinoline citrate typically involves:

  • Synthesis of 8-Hydroxyquinoline: This can be achieved through the cyclization of ortho-amino phenols with aldehydes or ketones under acidic conditions.
  • Formation of Citrate Complex: The synthesized 8-hydroxyquinoline is then reacted with citric acid in an appropriate solvent (often water or ethanol) to form the citrate salt through neutralization reactions .

8-Hydroxyquinoline citrate finds numerous applications:

  • Pharmaceuticals: Used in formulations as an antiseptic and preservative.
  • Agriculture: Employed as a pesticide and fungicide due to its ability to disrupt metal ion homeostasis in pests .
  • Material Science: Incorporated into organic light-emitting diodes (OLEDs) as a luminescent material due to its chelating properties with metals like aluminum .

Studies on the interactions of 8-hydroxyquinoline citrate reveal its potential in various therapeutic areas:

  • Metal Ion Interaction: It forms complexes with transition metals, which can enhance or inhibit biological activities depending on the context.
  • Neuroprotective Effects: Research indicates that certain derivatives can cross the blood-brain barrier and exhibit neuroprotective properties against neurodegenerative diseases by chelating toxic metals such as copper and iron .
  • Anticancer Mechanisms: Interaction studies have shown that it can induce stress responses in cancer cells, potentially leading to cytotoxic effects through thiol adduct formation .

Several compounds share structural similarities with 8-hydroxyquinoline citrate, each exhibiting unique properties:

Compound NameStructure TypeKey Properties
8-HydroxyquinolineQuinoline DerivativeAntiseptic, disinfectant
NitroxolineNitro-substituted QuinolineAntiprotozoal agent
ClioquinolHydroxyquinoline DerivativeAntimicrobial and potential neuroprotective
5-Nitro-8-hydroxyquinolineNitro-substituted QuinolineAntimicrobial and anticancer activity
2-HydroxyquinolineHydroxy-substituted QuinolineChelating agent for metal ions

Uniqueness of 8-Hydroxyquinoline Citrate

What distinguishes 8-hydroxyquinoline citrate from these compounds is its specific combination of chelation ability and biological activity as both an antiseptic and potential therapeutic agent against neurodegenerative diseases. Its citrate component enhances solubility and bioavailability compared to other derivatives, making it particularly useful in pharmaceutical formulations .

UNII

K522O2O40B

Other CAS

134-30-5

Wikipedia

8-hydroxyquinoline citrate

General Manufacturing Information

8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1): INACTIVE

Dates

Modify: 2023-08-15

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